molecular formula C7H2Br2N4 B14892078 2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile

2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile

Cat. No.: B14892078
M. Wt: 301.93 g/mol
InChI Key: VOEHUTHMCVZOSU-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C7H2Br2N4. It is a derivative of pyridine, characterized by the presence of amino and bromine substituents at specific positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-amino-3,5-dicarbonitrile pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and organometallic reagents. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and bromine substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dibromopyridine-3,5-dicarbonitrile is unique due to the presence of both amino and bromine substituents along with dicarbonitrile groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C7H2Br2N4

Molecular Weight

301.93 g/mol

IUPAC Name

2-amino-4,6-dibromopyridine-3,5-dicarbonitrile

InChI

InChI=1S/C7H2Br2N4/c8-5-3(1-10)6(9)13-7(12)4(5)2-11/h(H2,12,13)

InChI Key

VOEHUTHMCVZOSU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(N=C1N)Br)C#N)Br

Origin of Product

United States

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